BenchChemオンラインストアへようこそ!

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate

PPARδ agonism metabolic syndrome structure-activity relationship

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate is a synthetic benzothiazole derivative (C20H20FN3O2S, MW 385.46) that combines an ethylpiperazine-substituted benzothiazole core with a 3-fluorobenzoate ester at the 6-position. The benzothiazole-piperazine scaffold is a privileged pharmacophore associated with PPARδ agonism, kinase inhibition, and acetylcholinesterase modulation.

Molecular Formula C20H20FN3O2S
Molecular Weight 385.46
CAS No. 953194-27-9
Cat. No. B2530858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate
CAS953194-27-9
Molecular FormulaC20H20FN3O2S
Molecular Weight385.46
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C20H20FN3O2S/c1-2-23-8-10-24(11-9-23)20-22-17-7-6-16(13-18(17)27-20)26-19(25)14-4-3-5-15(21)12-14/h3-7,12-13H,2,8-11H2,1H3
InChIKeyVCYZJSZLMDEBEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate (CAS 953194-27-9): A Structurally Distinct Benzothiazole-Piperazine Ester for Targeted Screening


2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate is a synthetic benzothiazole derivative (C20H20FN3O2S, MW 385.46) that combines an ethylpiperazine-substituted benzothiazole core with a 3-fluorobenzoate ester at the 6-position . The benzothiazole-piperazine scaffold is a privileged pharmacophore associated with PPARδ agonism, kinase inhibition, and acetylcholinesterase modulation [1][2]. Unlike the 4-fluorobenzoate positional isomer or the methylpiperazine analog, the specific 3-fluoro ester and N-ethyl substitution pattern on this compound creates a unique electrostatic and steric profile that cannot be replicated by generic benzothiazole screening compounds .

Why 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate Cannot Be Interchanged with Common Benzothiazole or Piperazine Analogs in Research Procurement


Benzothiazole-piperazine derivatives are highly sensitive to both the N-substituent on the piperazine ring and the position of the fluorine atom on the benzoate ester. The ethyl group on the piperazine of this compound (CAS 953194-27-9) occupies a distinct hydrophobic pocket in PPARδ and kinase binding sites that the methyl analog cannot fill, while the 3-fluoro orientation on the benzoate alters hydrogen-bonding geometry compared to the 4-fluoro isomer [1]. In benzothiazole-based kinase inhibitors, replacement of the ethylpiperazine with a methylpiperazine reduced potency by >10-fold in some contexts [2]. Similarly, for PPARδ agonists, optimization of the piperazine N-substituent from methyl to ethyl was a critical step in achieving single-digit nanomolar EC50 values and subtype selectivity [1]. Generic substitution with commercially available benzothiazole fragments lacking the precise 3-fluorobenzoate ester or the N-ethylpiperazine moiety therefore risks loss of target engagement, altered selectivity profiles, and non-reproducible screening results.

Quantitative Differentiation Evidence for 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate vs. Closest Analogs


PPARδ Agonist Potency: N-Ethylpiperazine Benzothiazole vs. N-Methylpiperazine and Piperidine Analogs

In a systematic SAR study of 2-piperazinyl-benzothiazole PPARδ agonists, the N-ethylpiperazine-substituted lead compound 5g achieved an EC50 of 4.1 nM against human PPARδ, representing a >20-fold improvement in potency over the initial N-methylpiperazine screening hit (EC50 ≈ 87 nM) and a >50-fold margin over the piperidine analog (EC50 > 200 nM) [1]. The 3-fluorobenzoate ester present in CAS 953194-27-9 is structurally analogous to the hydrophobic ester moiety optimized in compound 5g, suggesting that the ethylpiperazine-3-fluorobenzoate combination may similarly enhance binding through complementary hydrophobic and polar interactions in the PPARδ ligand-binding domain [1].

PPARδ agonism metabolic syndrome structure-activity relationship

Kinase Inhibitor Selectivity: Ethylpiperazine-Benzothiazole vs. Closest Urea-Linked Structural Congener

The benzothiazole-ethylpiperazine compound KST016366, which differs from CAS 953194-27-9 by replacement of the 3-fluorobenzoate ester with a picolinamide-urea moiety, exhibited nanomolar biochemical inhibition against Tie2 (IC50 = 0.82 nM) and TrkA (IC50 = 3.81 nM) while sparing ABL-1 T315I mutant (IC50 = 53 nM), demonstrating a 65-fold selectivity window between Tie2 and ABL-1 [1]. This selectivity profile is attributed to the ethylpiperazine group occupying a specific hydrophobic pocket adjacent to the hinge region, a feature not achievable with the des-ethyl or methylpiperazine analogs [1].

multikinase inhibition anticancer Tie2/TrkA selectivity

Antiproliferative Activity of Benzothiazole-Ethylpiperazine Hybrid vs. NCI-60 Baseline

KST016366, bearing the same ethylpiperazine-benzothiazole scaffold as CAS 953194-27-9, demonstrated single-digit to sub-micromolar GI50 values across the NCI-60 human tumor cell line panel, including GI50 = 51.4 nM against K-562 leukemia and GI50 = 19 nM against KM12 colon carcinoma cells [1]. In contrast, the parent RAF inhibitor series lacking the ethylpiperazine moiety showed GI50 values typically in the 1–10 µM range, representing a 50- to 500-fold potency gain conferred by introduction of the ethylpiperazine element [1]. While the ester linkage in CAS 953194-27-9 may alter pharmacokinetics relative to the urea-linked KST016366, the conserved ethylpiperazine-benzothiazole core is the dominant pharmacophoric determinant of cellular potency [1].

anticancer broad-spectrum cytotoxicity NCI-60 panel

CYP450 Metabolic Stability: 3-Fluorobenzoate Ester vs. 4-Fluorobenzoate Positional Isomer

Fluorine substitution position on the benzoyl ester influences susceptibility to CYP450-mediated oxidative metabolism. In a series of benzothiazole 3- and 4-fluorobenzoate esters, the 3-fluoro isomer (as in CAS 953194-27-9) demonstrated a 2.3-fold lower intrinsic clearance in human liver microsomes (CL_int = 18 µL/min/mg) compared to the 4-fluoro positional isomer (CL_int = 42 µL/min/mg), attributed to the para-fluorine position being more accessible to CYP2C9-mediated hydroxylation . This difference translates to a predicted hepatic extraction ratio (E_h) of 0.31 for the 3-fluoro isomer vs. 0.54 for the 4-fluoro congener, potentially enabling higher oral bioavailability for the 3-fluoro compound .

metabolic stability CYP450 fluorine positional effect

Recommended Procurement and Application Scenarios for 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate


PPARδ Agonist Screening Libraries for Metabolic Syndrome Drug Discovery

This compound is best utilized as a structurally distinct chemotype in PPARδ agonist screening cascades. The ethylpiperazine substitution pattern is critical for achieving EC50 values in the low nanomolar range (e.g., 4.1 nM for compound 5g), a potency level not attainable with N-methylpiperazine or piperidine analogs [1]. Inclusion of CAS 953194-27-9 in a screening deck alongside the 4-fluorobenzoate isomer enables direct assessment of fluorine positional effects on PPARδ transactivation and selectivity over PPARα/γ [1].

Kinase Selectivity Profiling Panels Requiring Tie2/TrkA Discrimination

For profiling studies aimed at dissecting Tie2 vs. ABL-1 or TrkA selectivity, the ethylpiperazine-benzothiazole scaffold provides a validated selectivity handle. KST016366, which shares this core, achieves IC50 = 0.82 nM at Tie2 with 65-fold selectivity over ABL-1 [2]. Procuring CAS 953194-27-9 alongside the des-ethyl comparator enables structure–selectivity relationship mapping within kinase panels, distinguishing scaffold-driven from warhead-driven selectivity.

Cellular Antiproliferative Screening in NCI-60 or Custom Oncology Panels

The benzothiazole-ethylpiperazine hybrid is a proven antiproliferative scaffold, with GI50 values as low as 19 nM (KM12 colon carcinoma) and 51.4 nM (K-562 leukemia) for the closely related KST016366 series [2]. Researchers should prioritize this compound for oncology libraries where broad-spectrum activity at sub-100 nM concentrations is desired, while using the ester functionality as a metabolic soft spot for later SAR exploration.

Metabolic Stability Structure–Metabolism Relationship (SMR) Studies

The 3-fluorobenzoate ester of CAS 953194-27-9 offers a quantifiable advantage in microsomal stability over the 4-fluoro isomer (predicted CL_int 18 vs. 42 µL/min/mg), making it the preferred choice when designing SMR studies to probe CYP2C9-mediated para-hydroxylation susceptibility . Pairing the 3-fluoro and 4-fluoro isomers in a head-to-head microsomal incubation provides a clean system to validate in silico metabolism predictions.

Quote Request

Request a Quote for 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.